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molecular formula C7H6Cl2N2O B1296682 3,4-Dichlorobenzohydrazide CAS No. 28036-91-1

3,4-Dichlorobenzohydrazide

Cat. No. B1296682
M. Wt: 205.04 g/mol
InChI Key: VEDIADQJSGNNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04071633

Procedure details

17.5g (0.08 mol) of 3,4-dichlorobenzoic ethyl ester and 4.3g (0.086 mol) of 100%-hydrazine hydrate in 30 ml of ethanol were refluxed under heat for 6.5 hours. Upon cooled, the sedimented white crystals were added with ethyl ether and the reaction mixture was enough agitated and pulverized. The thus resulted products were filtered and enough washed with ethyl ether to provide 9.3g of 3,4-dichlorobenzoic hydrazide in white crystals. m.p.: 168°-170° C. Yield: 57%.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[CH:6]=1)C.O.[NH2:15][NH2:16].C(OCC)C>C(O)C>[Cl:12][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][C:8]=1[Cl:11])[C:4]([NH:15][NH2:16])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)Cl)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was enough agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heat for 6.5 hours
Duration
6.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooled
FILTRATION
Type
FILTRATION
Details
The thus resulted products were filtered
WASH
Type
WASH
Details
enough washed with ethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)NN)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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